Cyclo(Pro-Ala)

Description

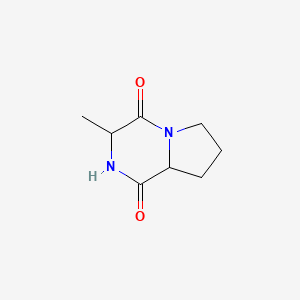

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-8(12)10-4-2-3-6(10)7(11)9-5/h5-6H,2-4H2,1H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLYCILIEOFQPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2CCCC2C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423885 |

Source

|

| Record name | 3-Methyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65556-33-4 |

Source

|

| Record name | 3-Methyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclo(Pro-Ala): A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Pro-Ala), a cyclic dipeptide, has emerged as a molecule of interest in the scientific community due to its identified biological activities, primarily as a cell cycle inhibitor. This technical guide provides a comprehensive overview of the known biological functions of Cyclo(Pro-Ala), supported by available data and detailed experimental methodologies. While research specifically on Cyclo(Pro-Ala) is nascent, this document also contextualizes its activities within the broader family of cyclodipeptides, which exhibit a wide array of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This guide aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of Cyclo(Pro-Ala) and related compounds.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are the simplest class of cyclic peptides and are found across a diverse range of organisms, from microorganisms to humans. Their constrained cyclic structure confers remarkable stability against proteolytic degradation and a defined conformation, making them attractive scaffolds for drug discovery. Cyclo(Pro-Ala) is a proline-containing CDP that has been isolated from natural sources, notably the bacterium Streptomyces flavoretus 18522.[1] Initial studies have identified its role as a cell cycle inhibitor, suggesting potential applications in oncology. This guide will delve into the specifics of this activity, alongside a broader examination of other potential biological roles, drawing parallels with structurally similar CDPs where direct data for Cyclo(Pro-Ala) is limited.

Biological Activities of Cyclo(Pro-Ala)

The primary reported biological activity of Cyclo(Pro-Ala) is its ability to inhibit the cell cycle.

Cell Cycle Inhibition

Cyclo(Pro-Ala) was first identified as a cell cycle inhibitor from the metabolites of Streptomyces flavoretus 18522.[1] The activity was evaluated using the mouse temperature-sensitive mutant cell line ts FT210, which arrests in the G2 phase at a non-permissive temperature. While the initial discovery highlighted its cell cycle inhibitory properties, specific quantitative data such as the half-maximal inhibitory concentration (IC50) for cell cycle arrest are not yet publicly available.

The precise molecular mechanism by which Cyclo(Pro-Ala) induces cell cycle arrest has not been elucidated. However, the general mechanisms of cell cycle inhibitors involve targeting key regulatory proteins such as cyclin-dependent kinases (CDKs) and their associated cyclins. These complexes drive the progression through the different phases of the cell cycle (G1, S, G2, M). Inhibition of these kinases or disruption of the cyclin-CDK interaction leads to cell cycle arrest at specific checkpoints. It is plausible that Cyclo(Pro-Ala) acts on one or more of these regulatory components. Further research is required to identify the specific molecular targets of Cyclo(Pro-Ala) within the cell cycle machinery.

Anticancer Activity

Consistent with its role as a cell cycle inhibitor, Cyclo(Pro-Ala) has been reported to exhibit cytotoxic activity against several human cancer cell lines, including:

-

A549 (lung carcinoma)

-

HCT-116 (colorectal carcinoma)

-

HepG2 (hepatocellular carcinoma)

Biological Activities of Related Cyclodipeptides

To provide a broader context for the potential of Cyclo(Pro-Ala), it is valuable to consider the diverse biological activities of other proline-containing cyclodipeptides. These findings suggest that Cyclo(Pro-Ala) may possess a wider range of biological activities than currently reported.

| Cyclodipeptide | Biological Activity | Cell Line(s)/Organism(s) | Quantitative Data (IC50/MIC) |

| Cyclo(L-Pro-D-Arg) | Antibacterial, Antitumor | Klebsiella pneumoniae, HeLa | MIC: 1 µg/mL, IC50: 50 µg/mL |

| Cyclo(L-Pro-L-Tyr) | Antibacterial | Xanthomonas axonopodis pv. citri, Ralstonia solanacearum | MIC: 31.25 µg/mL |

| Cyclo(D-Pro-L-Tyr) | Antibacterial | Xanthomonas axonopodis pv. citri, Ralstonia solanacearum | MIC: 31.25 µg/mL |

| Cyclo(L-Pro-L-Val) | Antimicrobial, Anti-inflammatory | Vibrio anguillarum | MIC: 7.14 x 10⁻⁷ µg/mL |

| Cyclo(L-Phe-L-Pro) | Synergistic Antibiotic Activity, Neuroprotective | Various bacteria, SH-SY5Y cells | Not specified in synergistic studies |

| Cyclo(His-Pro) | Anti-inflammatory, Neuroprotective | PC12, BV2 cells | Modulates NF-κB and Nrf2 signaling |

This table summarizes data from various sources for comparative purposes.[2][3][4][5][6][7][8]

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is a generalized method for analyzing the cell cycle distribution of a cell population treated with a test compound like Cyclo(Pro-Ala). It is based on the staining of cellular DNA with a fluorescent dye, propidium (B1200493) iodide (PI), followed by analysis using a flow cytometer.

Materials:

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the desired cell line (e.g., ts FT210, A549, HCT-116, or HepG2) in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.

-

Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of Cyclo(Pro-Ala) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (solvent only).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

-

Cell Harvest:

-

Aspirate the culture medium.

-

Wash the cells once with PBS.

-

Add trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

Centrifuge at 300 x g for 5 minutes.

-

-

Fixation:

-

Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

The DNA content is measured by the fluorescence intensity of the PI.

-

Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10][11][12][13]

-

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cell lines (e.g., A549, HCT-116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Treatment: After 24 hours, treat the cells with a serial dilution of Cyclo(Pro-Ala).

-

Incubation: Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Visualizations

Cell Cycle Regulation Pathway

The following diagram illustrates the key regulatory points in the cell cycle that are potential targets for inhibitors like Cyclo(Pro-Ala).

Caption: Potential points of intervention for Cyclo(Pro-Ala) in the cell cycle.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a general workflow for the isolation and biological evaluation of a natural product like Cyclo(Pro-Ala).

Caption: General workflow for natural product discovery and evaluation.

Future Directions

The study of Cyclo(Pro-Ala) is still in its early stages, and several key areas require further investigation to fully understand its therapeutic potential.

-

Quantitative Biological Data: There is a critical need for robust quantitative data, including IC50 values for both cell cycle inhibition and cytotoxicity across a wider range of cancer cell lines.

-

Mechanism of Action: Elucidating the precise molecular target(s) of Cyclo(Pro-Ala) is paramount. Kinase profiling and proteomics approaches could be employed to identify its binding partners within the cell cycle machinery.

-

Broader Biological Screening: Given the diverse activities of related cyclodipeptides, Cyclo(Pro-Ala) should be screened for other potential biological activities, such as antimicrobial, anti-inflammatory, and neuroprotective effects.

-

In Vivo Studies: Should in vitro studies yield promising results, subsequent evaluation in animal models of cancer will be necessary to assess its efficacy, pharmacokinetics, and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of Cyclo(Pro-Ala) analogs could provide valuable insights into the structural features required for its biological activity and potentially lead to the development of more potent and selective compounds.

Conclusion

Cyclo(Pro-Ala) is a naturally occurring cyclic dipeptide with confirmed cell cycle inhibitory and potential anticancer activities. While specific quantitative data and a detailed mechanism of action are yet to be fully elucidated, its structural class and initial findings position it as a promising lead compound for further investigation in drug discovery, particularly in the field of oncology. This technical guide provides a summary of the current knowledge and a framework for future research aimed at unlocking the full therapeutic potential of Cyclo(Pro-Ala).

References

- 1. Cyclo(Pro-Ala) | TargetMol [targetmol.com]

- 2. Cyclo(L-Pro-D-Arg): a new antibacterial and antitumour diketopiperazine from Bacillus cereus associated with a rhabditid entomopathogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Cyclo(His-Pro) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. webpark2162.sakura.ne.jp [webpark2162.sakura.ne.jp]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. scribd.com [scribd.com]

Unveiling Cyclo(Pro-Ala): A Technical Guide to its Natural Origins and Discovery

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, discovery, and biological activities of the cyclic dipeptide, Cyclo(Pro-Ala). Tailored for researchers, scientists, and drug development professionals, this document delves into the microbial origins of this promising bioactive compound, outlines detailed methodologies for its isolation and characterization, and explores its mechanism of action as a cell cycle inhibitor.

Natural Sources and Discovery

Cyclo(Pro-Ala), a member of the diketopiperazine class of natural products, has been identified from a variety of microbial sources. Its discovery is intrinsically linked to the broader exploration of microbial secondary metabolites for therapeutic applications. While numerous microorganisms are known to produce cyclic dipeptides, the specific isolation of Cyclo(Pro-Ala) has been documented from several key species.

Table 1: Documented Natural Sources of Cyclo(Pro-Ala) and Reported Yields

| Producing Organism | Taxonomy | Source of Isolation | Reported Yield (mg/L) | Reference(s) |

| Streptomyces flavoretus | Bacterium (Actinomycete) | Fermentation Broth | Data not explicitly quantified | [1] |

| Alternaria alternata | Fungus (Ascomycete) | Fungal Culture | Data not explicitly quantified | [2] |

| Bacillus subtilis | Bacterium (Firmicute) | Marine Isolate | Data not explicitly quantified | [3] |

| Pseudomonas sp. | Bacterium (Proteobacteria) | Soil Isolate | Data not explicitly quantified | [4] |

Note: While the presence of Cyclo(Pro-Ala) has been confirmed in these organisms, specific quantitative yield data is often not provided in the primary literature. The yield of secondary metabolites is highly dependent on fermentation conditions.

The initial discovery of Cyclo(Pro-Ala) from Streptomyces flavoretus was a result of bioassay-guided fractionation aimed at identifying novel cell cycle inhibitors.[1] This highlights a common theme in the discovery of natural products, where biological activity serves as the primary screen for identifying and isolating new chemical entities.

Experimental Protocols

The isolation and purification of Cyclo(Pro-Ala) from microbial cultures typically involve a multi-step process combining extraction and chromatographic techniques. The following protocols are generalized from methodologies reported for the isolation of cyclic dipeptides from microbial sources.

Fermentation and Extraction

A general workflow for the initial stages of isolating Cyclo(Pro-Ala) from a microbial source is outlined below.

Caption: General workflow for microbial fermentation and initial solvent extraction.

Methodology:

-

Fermentation: The producing microorganism (e.g., Streptomyces flavoretus) is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production (e.g., temperature, pH, aeration).

-

Harvesting: After a sufficient incubation period, the fermentation broth is harvested.

-

Separation: The broth is centrifuged or filtered to separate the microbial biomass from the supernatant.

-

Extraction: The supernatant is subjected to liquid-liquid extraction with an organic solvent, typically ethyl acetate, to partition the secondary metabolites, including Cyclo(Pro-Ala), into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract is a complex mixture requiring further purification to isolate Cyclo(Pro-Ala). This is typically achieved through a series of chromatographic steps.

Methodology:

-

Silica (B1680970) Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient). Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compound of interest.

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with Cyclo(Pro-Ala) are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 column is commonly used.[5]

-

Mobile Phase: A gradient of water and acetonitrile (B52724) (ACN) or methanol, often with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape, is employed.[6] A typical gradient might start with a high percentage of water and gradually increase the percentage of the organic solvent.

-

Detection: The eluate is monitored using a UV detector, typically at wavelengths between 210 and 220 nm, where the peptide bond absorbs.

-

Fraction Collection: Fractions corresponding to the peak of Cyclo(Pro-Ala) are collected.

-

The following diagram illustrates a typical purification workflow.

Caption: Chromatographic purification workflow for Cyclo(Pro-Ala).

Structure Elucidation

The structure of the purified compound is confirmed using spectroscopic methods.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and stereochemistry.

Biological Activity: G1 Cell Cycle Arrest

Cyclo(Pro-Ala) has been identified as a cell cycle inhibitor, specifically inducing arrest in the G1 phase. The G1 phase is a critical checkpoint in the cell cycle, and its dysregulation is a hallmark of cancer. The mechanism of G1 arrest by Cyclo(Pro-Ala) is believed to involve the modulation of key regulatory proteins.

The progression through the G1 phase and into the S phase (DNA synthesis) is primarily controlled by the activity of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, in complex with D-type cyclins (Cyclin D1, D2, D3).[7][8] These complexes phosphorylate the retinoblastoma protein (Rb), leading to its inactivation and the release of the E2F transcription factor, which in turn promotes the expression of genes required for S-phase entry.[9][10][11]

The activity of these CDKs is negatively regulated by CDK inhibitors (CKIs), such as p21 (WAF1/CIP1) and p27 (KIP1).[2][12] These inhibitors can bind to and inactivate the cyclin-CDK complexes, thereby preventing Rb phosphorylation and halting cell cycle progression.[12]

While the precise molecular targets of Cyclo(Pro-Ala) are still under investigation, it is hypothesized that it exerts its effect by upregulating the expression or activity of CDK inhibitors like p21 and p27, or by directly or indirectly inhibiting the activity of the Cyclin D/CDK4/6 complexes. This leads to the maintenance of Rb in its active, hypophosphorylated state, which sequesters E2F and prevents the transcription of S-phase genes, resulting in G1 arrest.

The proposed signaling pathway for Cyclo(Pro-Ala)-induced G1 cell cycle arrest is depicted below.

Caption: Proposed signaling pathway for Cyclo(Pro-Ala) induced G1 cell cycle arrest.

Conclusion and Future Directions

Cyclo(Pro-Ala) represents a naturally occurring cyclic dipeptide with significant potential as a lead compound for the development of novel anticancer agents. Its microbial origin makes it amenable to large-scale production through fermentation. The detailed methodologies provided in this guide offer a framework for its isolation and characterization. Further research is warranted to fully elucidate the specific molecular targets of Cyclo(Pro-Ala) within the cell cycle machinery and to optimize its production from natural sources. A deeper understanding of its biosynthetic pathway could also open avenues for synthetic biology approaches to generate novel analogs with enhanced therapeutic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Expression of the cell cycle proteins p21, p27, and pRb in clear cell renal cell carcinoma and their prognostic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. c18 hplc column: Topics by Science.gov [science.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. lcms.cz [lcms.cz]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of Cyclin D1 Degradation by Ubiquitin Specific Protease 27X is Critical for Cancer Cell Proliferation and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Cyclin D1 Kinase Activity Is Associated with E2F-Mediated Inhibition of Cyclin D1 Promoter Activity through E2F and Sp1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cell-cycle arrest apoptosis: Topics by Science.gov [science.gov]

- 11. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential expression of p16/p21/p27 and cyclin D1/D3, and their relationships to cell proliferation, apoptosis, and tumour progression in invasive ductal carcinoma of the breast - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclo(Pro-Ala): A Deep Dive into its Mechanism of Action in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

Cyclo(Pro-Ala), a cyclic dipeptide, has emerged as a molecule of interest in oncology research due to its demonstrated toxicity against various cancer cell lines, including A549 (lung carcinoma), HCT-116 (colorectal carcinoma), and HepG2 (hepatocellular carcinoma)[1]. This technical guide provides a comprehensive overview of the current understanding of Cyclo(Pro-Ala)'s mechanism of action in cancer cells. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into its effects on key cellular processes, relevant signaling pathways, and methodologies for its investigation. While direct comprehensive studies on Cyclo(Pro-Ala) are still emerging, this guide synthesizes available information and draws parallels from closely related cyclic dipeptides to provide a foundational understanding.

Core Anti-Cancer Mechanisms

The primary anti-cancer activities of cyclic dipeptides, including by inference Cyclo(Pro-Ala), revolve around the induction of apoptosis and the disruption of the cell cycle.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Several cyclic dipeptides have been shown to trigger this process in cancer cells. For instance, the related compound Cyclo(Phe-Pro) induces apoptosis in HT-29 colon cancer cells through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. This suggests that a potential mechanism for Cyclo(Pro-Ala) could involve the intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death.

Key proteins involved in the regulation of apoptosis that are likely modulated by Cyclo(Pro-Ala) include:

-

Bcl-2 family proteins: The balance between pro-apoptotic proteins (e.g., Bax, Bad) and anti-apoptotic proteins (e.g., Bcl-2) is crucial for determining cell fate. Treatment with cyclic dipeptides often leads to an increased Bax/Bcl-2 ratio, favoring apoptosis[2].

-

Caspases: Activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis.

Cell Cycle Arrest

Uncontrolled cell proliferation is a defining characteristic of cancer. Many anti-cancer agents exert their effects by arresting the cell cycle at specific checkpoints (G1, S, G2, or M phase), preventing cancer cells from dividing. Studies on other cyclic dipeptides have demonstrated the ability to induce cell cycle arrest, often at the G1 phase[3]. This is typically achieved by modulating the expression and activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). The tumor suppressor protein p53 plays a pivotal role in mediating cell cycle arrest in response to cellular stress[4].

Signaling Pathways Potentially Targeted by Cyclo(Pro-Ala)

Based on studies of similar cyclic dipeptides, Cyclo(Pro-Ala) may exert its anti-cancer effects by modulating one or more key signaling pathways that are frequently dysregulated in cancer.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation. Its aberrant activation is a common feature in many cancers[5]. The cyclic dipeptide Cyclo(-Pro-Tyr) has been shown to exert its anti-cancer effects in hepatocellular carcinoma by downregulating the PI3K/Akt signaling pathway[2]. This suggests that Cyclo(Pro-Ala) might also inhibit this pathway, leading to decreased cancer cell survival and proliferation.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that controls cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer[6]. While direct evidence for Cyclo(Pro-Ala) is lacking, the intricate crosstalk between the PI3K/Akt and MAPK/ERK pathways makes it a plausible target.

p53 Tumor Suppressor Pathway

The p53 protein, often called the "guardian of the genome," plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress[4][7]. Some cyclic peptides have been shown to activate the p53 pathway, leading to the upregulation of its downstream targets and subsequent tumor suppression[7][8].

Quantitative Data

| Cell Line | Cancer Type | Reported Effect |

| A549 | Lung Carcinoma | Toxic[1] |

| HCT-116 | Colorectal Carcinoma | Toxic[1] |

| HepG2 | Hepatocellular Carcinoma | Toxic[1] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanism of action of Cyclo(Pro-Ala) in cancer cells.

Cell Viability and Cytotoxicity (MTT Assay)

This assay is used to assess the effect of Cyclo(Pro-Ala) on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, HCT-116, HepG2) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Cyclo(Pro-Ala) and incubate for a desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well[7].

-

Incubation: Incubate the plate for 1.5 hours at 37°C[7].

-

Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan (B1609692) crystals[7].

-

Absorbance Measurement: Incubate for 15 minutes at 37°C with shaking and measure the absorbance at 492 nm using a microplate reader[7].

Analysis of Apoptosis (Western Blot)

This method is used to detect changes in the expression levels of key apoptosis-related proteins following treatment with Cyclo(Pro-Ala).

Protocol:

-

Cell Lysis: Treat cancer cells with Cyclo(Pro-Ala) for a specified time, then lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle after treatment with Cyclo(Pro-Ala).

Protocol:

-

Cell Treatment and Harvesting: Treat cancer cells with Cyclo(Pro-Ala) for the desired time, then harvest the cells by trypsinization.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and incubate for at least 30 minutes on ice.

-

Washing: Wash the fixed cells twice with phosphate-buffered saline (PBS).

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.

-

Propidium (B1200493) Iodide Staining: Add propidium iodide (PI) staining solution to the cells to stain the DNA.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle[9].

Visualizations

Signaling Pathways

Caption: Potential mechanisms of action of Cyclo(Pro-Ala) in cancer cells.

Experimental Workflow

Caption: Experimental workflow to elucidate Cyclo(Pro-Ala)'s anti-cancer effects.

Logical Relationships

Caption: Logical flow of Cyclo(Pro-Ala)'s anti-cancer activity.

Conclusion

Cyclo(Pro-Ala) holds promise as a potential anti-cancer agent, with preliminary evidence suggesting its ability to induce toxicity in various cancer cell lines. The likely mechanisms of action involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways such as PI3K/Akt and p53. This technical guide provides a framework for further investigation into the precise molecular mechanisms of Cyclo(Pro-Ala). The detailed experimental protocols and conceptual diagrams are intended to facilitate future research and drug development efforts in this area. Further studies are warranted to elucidate the specific molecular targets and signaling cascades affected by Cyclo(Pro-Ala) to fully realize its therapeutic potential.

References

- 1. Cyclo(L-Ala-L-Pro) | CAS#:36357-32-1 | Chemsrc [chemsrc.com]

- 2. Reactive oxygen species generation and mitochondrial dysfunction for the initiation of apoptotic cell death in human hepatocellular carcinoma HepG2 cells by a cyclic dipeptide Cyclo(-Pro-Tyr) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The combined application of cis-cyclo(L-Phe-L-Pro) with antimicrobial proline-based 2,5-diketopiperazines significantly enhances anti-breast cancer activity by selectively targeting cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 6. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo activation of the p53 tumor suppressor pathway by an engineered cyclotide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Chemical Synthesis Pathways for Cyclo(Pro-Ala): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis pathways for Cyclo(L-Prolyl-L-Alanine), a cyclic dipeptide with significant biological activities, including anticancer properties.[1] This document details the primary synthesis methodologies, experimental protocols, and quantitative data to support researchers in the synthesis and study of this compound.

Introduction to Cyclo(Pro-Ala)

Cyclo(Pro-Ala), also known as a 2,5-diketopiperazine (DKP), is a heterocyclic organic compound formed from the cyclization of a dipeptide containing proline and alanine (B10760859) residues. The rigid structure and proteolytic stability of DKPs make them attractive scaffolds in drug discovery. Cyclo(Pro-Ala) has demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma), HCT-116 (colorectal carcinoma), and HepG2 (liver carcinoma), highlighting its potential as a therapeutic agent.[1]

Primary Synthesis Pathways

The synthesis of Cyclo(Pro-Ala) predominantly involves the intramolecular cyclization of the corresponding linear dipeptide, Pro-Ala or Ala-Pro. This can be achieved through several methods, with solution-phase and solid-phase synthesis being the most common.

Solution-Phase Synthesis

Solution-phase synthesis offers a classical and versatile approach. The general strategy involves the synthesis of the linear dipeptide followed by a cyclization step, often induced by heat or a change in pH.

A common method involves the initial formation of the linear dipeptide, for example, by coupling N-protected proline with an alanine ester. Subsequent deprotection of the N-terminus and saponification of the C-terminal ester yields the free dipeptide. The cyclization is then typically achieved by heating the linear dipeptide in a suitable solvent.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis provides a more streamlined approach, particularly for more complex peptides, and can be adapted for the synthesis of cyclic dipeptides. In the context of Cyclo(Pro-Ala), the dipeptide is assembled on a solid support (resin). The cyclization can then be performed either while the peptide is still attached to the resin or after cleavage. The Ala-Pro sequence is known to be particularly susceptible to diketopiperazine formation, which in this case is the desired reaction.

The general workflow for SPPS involves:

-

Attachment of the first amino acid (e.g., Fmoc-Pro-OH) to the resin.

-

Deprotection of the N-terminus.

-

Coupling of the second amino acid (e.g., Fmoc-Ala-OH).

-

Deprotection of the N-terminus of the dipeptide.

-

Intramolecular cyclization to form the diketopiperazine, which often results in the cleavage of the product from the resin.

Experimental Protocols

The following are representative detailed methodologies for the key synthesis pathways.

Representative Solution-Phase Synthesis of Cyclo(Pro-Ala)

This protocol is adapted from general methods for diketopiperazine synthesis.

Step 1: Synthesis of the Linear Dipeptide (e.g., Boc-Pro-Ala-OMe)

-

To a solution of Boc-Pro-OH (1 equivalent) in dichloromethane (B109758) (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents) at 0 °C.

-

After 15 minutes, add H-Ala-OMe.HCl (1 equivalent) and triethylamine (B128534) (TEA) (1 equivalent).

-

Stir the reaction mixture at room temperature overnight.

-

Filter the dicyclohexylurea (DCU) byproduct and wash the filtrate with 1M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

Purify the product by flash column chromatography.

Step 2: Deprotection and Cyclization

-

Dissolve the purified Boc-Pro-Ala-OMe in a solution of 4M HCl in dioxane.

-

Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Dissolve the resulting dipeptide ester hydrochloride in a high-boiling point solvent such as toluene (B28343) or xylene.

-

Add a catalytic amount of a weak acid (e.g., acetic acid) and heat the mixture to reflux.

-

Monitor the reaction for the formation of the cyclic dipeptide by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude Cyclo(Pro-Ala) by recrystallization or column chromatography.

Representative Solid-Phase Synthesis of Cyclo(Pro-Ala)

This protocol is based on standard Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-Pro-OH

-

Fmoc-Ala-OH

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

20% Piperidine (B6355638) in dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

First Amino Acid Coupling (Proline):

-

In a separate vessel, pre-activate Fmoc-Pro-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 20 minutes.

-

Add the activated amino acid solution to the swollen resin and shake at room temperature for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin with DMF (5x) and DCM (5x).

-

-

Second Amino Acid Coupling (Alanine):

-

Pre-activate Fmoc-Ala-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Final Fmoc Deprotection and Cyclization:

-

Treat the resin with 20% piperidine in DMF as described in step 3. This will deprotect the N-terminus of Alanine.

-

The newly freed amino group will spontaneously attack the ester linkage of the Proline to the resin, leading to the formation of Cyclo(Pro-Ala) and its cleavage from the resin. This process can be facilitated by heating the resin in a suitable solvent like DMF or toluene.

-

-

Purification:

-

Collect the filtrate containing the crude Cyclo(Pro-Ala).

-

Concentrate the solution under reduced pressure.

-

Purify the product using preparative reverse-phase HPLC.

-

Data Presentation

Physicochemical and Spectroscopic Data

| Property | Data | Reference |

| Molecular Formula | C₈H₁₂N₂O₂ | - |

| Molecular Weight | 168.19 g/mol | - |

| ¹H NMR (400 MHz, CDCl₃) δ | 6.45 (1H, s, NH), 4.11 (1H, m, H-6), 4.05 (1H, m, H-3), 3.67 (1H, m, H-9a) 3.55 (1H, m, H-9b), 2.43 (1H, m, H-7a), 2.05 (2H, 1H, m, H-7b and H-8a), 1.93 (1H, m, H-8b), 1.51 (3H, d, J = 7.2 Hz, H-10) | [2] |

| ESI-MS (M-H)⁻ m/z | 167.16 | [2] |

Note: The numbering of protons in the NMR data corresponds to the specific structure assignment in the cited reference.

Comparative Synthesis Data (Illustrative)

| Synthesis Method | Key Reagents | Typical Yield | Purity | Key Advantages/Disadvantages |

| Solution-Phase | DCC, DMAP, TFA, Toluene | Moderate to High | Variable, requires extensive purification | Advantages: Scalable, versatile. Disadvantages: Time-consuming, requires purification of intermediates. |

| Solid-Phase | Fmoc-amino acids, DIC, HOBt, Piperidine | Good | High after HPLC purification | Advantages: Faster, easier purification. Disadvantages: Can be lower yielding for short peptides, potential for side reactions on resin. |

Visualizations

Chemical Synthesis Workflow

Caption: Workflow for the solution-phase synthesis of Cyclo(Pro-Ala).

Proposed Anticancer Signaling Pathway

Based on the known mechanisms of similar cyclic dipeptides, a plausible signaling pathway for the anticancer activity of Cyclo(Pro-Ala) involves the induction of apoptosis through oxidative stress.

Caption: Proposed signaling pathway for Cyclo(Pro-Ala) induced apoptosis.

Conclusion

The synthesis of Cyclo(Pro-Ala) can be readily achieved through established solution-phase or solid-phase methodologies. The choice of method will depend on the desired scale, purity requirements, and available resources. The potent anticancer activity of Cyclo(Pro-Ala) warrants further investigation into its precise mechanism of action and its potential as a lead compound in drug development. This guide provides the foundational information for researchers to embark on the synthesis and further study of this promising cyclic dipeptide.

References

An In-depth Technical Guide on the Structure and Conformation of Cyclo(Pro-Ala)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Pro-Ala), a cyclic dipeptide (CDP), has garnered significant interest within the scientific community due to its prevalence in various natural sources and its potential as a scaffold in drug discovery. As a cell cycle inhibitor with observed cytotoxic effects against several cancer cell lines, a thorough understanding of its three-dimensional structure and conformational dynamics is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural and conformational properties of Cyclo(Pro-Ala), integrating data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. Detailed experimental protocols and an exploration of its known biological interactions are also presented to furnish researchers with a complete and actionable resource.

Molecular Structure and Conformation

The conformation of cyclic dipeptides is largely dictated by the puckering of the diketopiperazine (DKP) ring and the orientation of the amino acid side chains. In the case of Cyclo(L-Pro-L-Ala), the fusion of the proline's pyrrolidine (B122466) ring to the DKP core introduces significant conformational constraints.

Crystal Structure Analysis

The solid-state conformation of cis-Cyclo(L-Ala-L-Pro) has been determined by X-ray crystallography. The corresponding crystallographic data are available from the Cambridge Structural Database (CSD) under the deposition number 605739.[1] Analysis of this crystal structure reveals key intramolecular distances and angles that define its three-dimensional architecture.

Table 1: Selected Crystallographic Data for Cyclo(L-Ala-L-Pro)

| Parameter | Value |

| Bond Lengths (Å) | |

| N1-C2 | 1.33 |

| C2-C3 | 1.52 |

| C3-N4 | 1.46 |

| N4-C5 | 1.34 |

| C5-C6 | 1.51 |

| C6-N1 | 1.46 |

| C2-O7 | 1.23 |

| C5-O8 | 1.24 |

| Bond Angles (°) ** | |

| C6-N1-C2 | 124.5 |

| N1-C2-C3 | 116.8 |

| C2-C3-N4 | 110.1 |

| C3-N4-C5 | 123.2 |

| N4-C5-C6 | 117.5 |

| C5-C6-N1 | 111.3 |

| Torsion Angles (°) ** | |

| C6-N1-C2-C3 (φ1) | -28.9 |

| N1-C2-C3-N4 (ψ1) | 33.7 |

| C2-C3-N4-C5 (ω2) | -8.1 |

| C3-N4-C5-C6 (φ2) | -18.9 |

| N4-C5-C6-N1 (ψ2) | 25.4 |

| C5-C6-N1-C2 (ω1) | -4.8 |

Note: The data presented are representative values and should be referenced from the primary crystallographic information file (CIF) for precise figures.

The DKP ring in the crystal structure of Cyclo(L-Ala-L-Pro) adopts a flattened boat conformation. The alanine (B10760859) methyl group and the proline pyrrolidine ring are situated in a cis arrangement with respect to the DKP ring.

Solution Conformation by NMR Spectroscopy

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Cyclo(Pro-Ala) in CDCl₃

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Proline Residue | ||

| α-CH | 4.0 - 4.2 | 58 - 60 |

| β-CH₂ | 1.9 - 2.2 | 28 - 30 |

| γ-CH₂ | 1.9 - 2.1 | 22 - 24 |

| δ-CH₂ | 3.5 - 3.7 | 45 - 47 |

| Alanine Residue | ||

| α-CH | 4.0 - 4.2 | 52 - 54 |

| β-CH₃ | 1.4 - 1.6 | 16 - 18 |

| DKP Ring | ||

| C=O (Pro) | - | 165 - 167 |

| C=O (Ala) | - | 169 - 171 |

NOESY and ROESY experiments are essential for determining the spatial proximity of protons and thus the overall conformation. For a small molecule like Cyclo(Pro-Ala), NOESY is the preferred technique.[2] Expected NOE correlations would include those between the alanine α-proton and its methyl protons, as well as intramolecular correlations within the proline ring. Crucially, NOEs between the alanine and proline residues would define the relative orientation of the two amino acid side chains.

Experimental Protocols

Synthesis of Cyclo(L-Pro-L-Ala)

The synthesis of Cyclo(L-Pro-L-Ala) can be achieved through a multi-step process involving the coupling of protected amino acids followed by deprotection and intramolecular cyclization.[3]

Experimental Workflow for the Synthesis of Cyclo(L-Pro-L-Ala)

Caption: General workflow for the synthesis of Cyclo(L-Pro-L-Ala).

Detailed Methodology:

-

Dipeptide Formation: N-Cbz-L-proline is coupled with L-alanine methyl ester using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) in an appropriate solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at 0 °C to room temperature. The reaction is monitored by thin-layer chromatography (TLC).

-

Deprotection: The benzyloxycarbonyl (Cbz) protecting group is removed from the dipeptide by catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

Cyclization: The deprotected linear dipeptide methyl ester is heated under reflux in a high-boiling point solvent such as 2-butanol to induce intramolecular cyclization and formation of the diketopiperazine ring.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield pure Cyclo(L-Pro-L-Ala).

Structural Characterization

X-ray Crystallography: Single crystals of Cyclo(Pro-Ala) suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent system. Data collection is performed on a diffractometer, and the structure is solved and refined using standard crystallographic software.

NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY spectra are acquired on a high-field NMR spectrometer. The sample is typically dissolved in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are referenced to the residual solvent peak or an internal standard.

Biological Activity and Signaling Pathways

Cyclo(Pro-Ala) has been identified as a natural product with potential anticancer properties. It has been shown to act as a cell cycle inhibitor, a crucial mechanism for controlling cell proliferation.[1] Dysregulation of the cell cycle is a hallmark of cancer, and inhibitors of this process are a major focus of drug development.[1]

Logical Relationship of Cyclo(Pro-Ala) in Cell Cycle Inhibition

Caption: Proposed mechanism of Cyclo(Pro-Ala) as a cell cycle inhibitor.

While the precise molecular targets of Cyclo(Pro-Ala) are still under investigation, many cell cycle inhibitors exert their effects by modulating the activity of cyclin-dependent kinases (CDKs).[4] CDKs, in complex with their regulatory cyclin subunits, are key drivers of cell cycle progression.[4] Inhibition of these complexes can lead to cell cycle arrest and, in some cases, apoptosis (programmed cell death).

Furthermore, the p53 tumor suppressor pathway is a critical regulator of cell cycle arrest and apoptosis in response to cellular stress.[5] It is plausible that Cyclo(Pro-Ala) may directly or indirectly influence the p53 pathway, leading to its observed anticancer effects. Further research is needed to elucidate the specific signaling cascades modulated by this cyclic dipeptide.

Conclusion

Cyclo(Pro-Ala) presents a conformationally constrained scaffold with demonstrated biological activity. This guide has provided a summary of its known structural features derived from X-ray crystallography and has outlined the experimental approaches necessary for a detailed conformational analysis in solution using NMR spectroscopy. The provided synthesis protocol offers a pathway for obtaining this compound for further study. While its role as a cell cycle inhibitor is established, the specific molecular targets and signaling pathways remain a fertile area for future research. A deeper understanding of the structure-activity relationship of Cyclo(Pro-Ala) will undoubtedly pave the way for the development of novel therapeutics.

References

- 1. (3S,8As)-3-Methylhexahydropyrrolo(1,2-A)Pyrazine-1,4-Dione | C8H12N2O2 | CID 13879951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. In vivo activation of the p53 tumor suppressor pathway by an engineered cyclotide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 5. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

Cyclo(Pro-Ala): A Bioactive Diketopiperazine from Streptomyces

A Technical Guide on the Biosynthesis, Isolation, and Biological Activities of a Promising Natural Product

Abstract

Cyclo(L-Pro-L-Ala), a member of the 2,5-diketopiperazine (DKP) class of cyclic dipeptides, is a natural product synthesized by various microorganisms, notably the bacterial genus Streptomyces. These bacteria are renowned for their prolific production of secondary metabolites with diverse and potent biological activities. Cyclo(Pro-Ala) and its related proline-containing DKPs have garnered significant interest within the scientific and drug development communities due to their demonstrated antimicrobial, anticancer, and quorum sensing inhibitory properties. This technical guide provides an in-depth overview of Cyclo(Pro-Ala), consolidating current knowledge on its biosynthesis, detailed protocols for its isolation and characterization, and a summary of its biological activities supported by quantitative data. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of natural product chemistry and drug discovery.

Introduction

Streptomyces are a genus of Gram-positive, filamentous bacteria, celebrated for their unparalleled capacity to produce a vast array of secondary metabolites.[1] These natural products, including polyketides, non-ribosomal peptides, and alkaloids, form the basis for a significant portion of the world's antibiotics, anticancer agents, and other pharmaceuticals.[1] Among the diverse chemical scaffolds produced by Streptomyces are the 2,5-diketopiperazines (DKPs), the smallest and most common class of cyclic peptides in nature.

DKPs are formed from the condensation of two amino acids. The specific compound of focus, Cyclo(Pro-Ala), is formed from L-proline and L-alanine. This relatively simple molecule has been identified as a bioactive component in Streptomyces cultures and exhibits a range of interesting pharmacological effects. This guide will delve into the technical aspects of Cyclo(Pro-Ala) as a natural product, from its enzymatic synthesis to its potential therapeutic applications.

Biosynthesis of Cyclo(Pro-Ala) in Streptomyces

The biosynthesis of diketopiperazines in Streptomyces is primarily accomplished through two enzymatic pathways: nonribosomal peptide synthetases (NRPSs) and the more recently discovered cyclodipeptide synthases (CDPSs).[2][3]

-

Nonribosomal Peptide Synthetases (NRPSs): These are large, modular enzyme complexes that assemble peptides in an assembly-line fashion.[2] Each module is responsible for the incorporation of a specific amino acid. The formation of a DKP can occur as a side reaction or as the main product when the linear dipeptide is released from the final module via an intramolecular cyclization.[2]

-

Cyclodipeptide Synthases (CDPSs): These are smaller, more efficient enzymes that utilize aminoacyl-tRNAs (aa-tRNAs), the same building blocks used in ribosomal protein synthesis, as their substrates.[3] A CDPS enzyme binds two different aa-tRNAs and catalyzes the formation of the two peptide bonds required to create the DKP ring, releasing the cyclic dipeptide product. This pathway is considered a highly efficient route for DKP production.[3]

The biosynthesis of Cyclo(Pro-Ala) is catalyzed by a CDPS that specifically selects prolyl-tRNA and alanyl-tRNA as substrates. The core structure can then be further modified by tailoring enzymes within the biosynthetic gene cluster, although Cyclo(Pro-Ala) itself is an unmodified DKP.[3]

References

The Resurgence of Cyclic Dipeptides: A Technical Guide to Research and Applications

For Researchers, Scientists, and Drug Development Professionals

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the smallest class of cyclic peptides, formed by the condensation of two amino acids. Once dismissed as mere byproducts of protein degradation, these structurally rigid and highly stable molecules are now at the forefront of biomedical research. Their inherent resistance to proteolysis, improved cell permeability, and ability to bind to a diverse range of biological targets with high affinity make them privileged scaffolds in drug discovery.[1][2] This technical guide provides an in-depth review of the current landscape of cyclic dipeptide research, from their synthesis and biological activities to their burgeoning applications in therapeutics.

Synthesis of Cyclic Dipeptides: From Bench to Library

The synthesis of cyclic dipeptides can be broadly categorized into chemical and biological methods. Chemical synthesis offers the flexibility to incorporate unnatural amino acids and create vast libraries for high-throughput screening, while biosynthetic routes provide insights into their natural origins and enzymatic machinery.

Chemical Synthesis

Solid-phase peptide synthesis (SPPS) is the most common and robust method for preparing the linear dipeptide precursors of CDPs. The general workflow involves the sequential coupling of N-terminally protected amino acids onto a solid support. The final cyclization step is a critical determinant of the overall yield and purity.

Experimental Protocol: Solid-Phase Synthesis and On-Resin Cyclization of a Proline-Based Cyclic Dipeptide

This protocol outlines a general procedure for the synthesis of a cyclo(Pro-Phe) dipeptide using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Phe-Wang resin

-

Fmoc-Pro-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dipeptidyl peptidase IV (DPP-IV) for cyclization

-

Diethyl ether

-

HPLC grade acetonitrile (B52724) and water

Procedure:

-

Resin Swelling: Swell Fmoc-Phe-Wang resin in DMF for 1 hour in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the phenylalanine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Proline Coupling: Dissolve Fmoc-Pro-OH, DIC, and HOBt in DMF and add to the resin. Agitate the mixture for 2 hours to facilitate coupling. Monitor the reaction using a Kaiser test.

-

Fmoc Deprotection: Remove the Fmoc group from the proline residue using 20% piperidine in DMF as described in step 2.

-

On-Resin Cyclization: Wash the resin with DMF. Add a solution of DPP-IV in a suitable buffer (e.g., Tris-HCl) to the resin and agitate at 37°C for 24-48 hours. This enzyme will cleave the linear dipeptide from the resin and catalyze the intramolecular cyclization.

-

Cleavage and Deprotection: Wash the resin with DMF and DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5) for 2-3 hours to cleave the cyclic dipeptide from any remaining linear peptides and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude cyclic dipeptide in cold diethyl ether. Centrifuge to collect the pellet and wash with cold ether. Purify the product by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

Biosynthesis

In nature, cyclic dipeptides are primarily synthesized by two enzymatic pathways: non-ribosomal peptide synthetases (NRPSs) and tRNA-dependent cyclodipeptide synthases (CDPSs).[3][4][5] These enzymatic routes offer high stereospecificity and efficiency.

Biological Activities and Therapeutic Potential

Cyclic dipeptides exhibit a remarkable spectrum of biological activities, making them attractive candidates for the development of novel therapeutics for a wide range of diseases.

Anticancer Activity

A significant body of research has focused on the anticancer properties of cyclic dipeptides. These compounds can induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance in various cancer cell lines.[1] Proline-containing cyclic dipeptides, in particular, have demonstrated potent cytotoxic effects.[1]

| Cyclic Dipeptide | Cancer Cell Line | IC50 (µM) | Reference |

| Cyclo(L-Phe-L-Hyp) | U87-MG (Glioblastoma) | 5.8 | [1] |

| Cyclo(L-Phe-L-Hyp) | U251 (Glioblastoma) | 18.6 | [1] |

| Cyclo(L-Leu-L-Pro) | U87-MG (Glioblastoma) | 1.3 | [1] |

| Cyclo(L-Leu-L-Pro) | U251 (Glioblastoma) | 19.8 | [1] |

| Cyclo(L-Phe-L-Pro) | OVCAR-8 (Ovarian) | 18.3 µg/mL | [1] |

| Cyclo(L-Phe-L-Pro) | SF-295 (Glioblastoma) | 16.0 µg/mL | [1] |

| Brevianamide F (cyclo(L-Trp-L-Pro)) | OVCAR-8 (Ovarian) | 11.9 µg/mL | [1] |

Table 1: Anticancer Activity of Selected Cyclic Dipeptides. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Neuroprotective Effects

Cyclic dipeptides, particularly cyclo(His-Pro) (CHP), have shown significant promise in the treatment of neurodegenerative diseases. CHP can cross the blood-brain barrier and exerts its neuroprotective effects through multiple mechanisms, including the modulation of inflammatory and oxidative stress pathways.[6]

| Cyclic Dipeptide | Biological Effect | Model System | Reference |

| Cyclo(His-Pro) | Neuroprotection | Rat brain | [6] |

| Cyclo(Gly-Pro) | Anti-amnesic activity | Rat brain | [6] |

Table 2: Neuroprotective Activity of Selected Cyclic Dipeptides.

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Cyclic dipeptides have emerged as a promising class of compounds with potent activity against a broad spectrum of bacteria and fungi.[3][5]

| Cyclic Dipeptide | Microorganism | MIC (µg/mL) | Reference |

| Albonoursin (Cyclo(∆Phe-∆Leu)) | Bacillus subtilis | Not specified | [4] |

| Cyclo(L-Pro-L-Tyr) | Pseudomonas aeruginosa | Not specified | [5] |

| Cyclo(L-Pro-L-Val) | Pseudomonas aeruginosa | Not specified | [5] |

| Cyclo(L-Pro-L-Phe) | Pseudomonas aeruginosa | Not specified | [5] |

Table 3: Antimicrobial Activity of Selected Cyclic Dipeptides. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Key Experimental Methodologies

The evaluation of the biological activity of cyclic dipeptides relies on a variety of standardized in vitro assays.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Cyclic dipeptide stock solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the cyclic dipeptide in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the cyclic dipeptide.

Signaling Pathways and Molecular Mechanisms

Understanding the molecular mechanisms by which cyclic dipeptides exert their biological effects is crucial for rational drug design and development. Several signaling pathways have been identified as key targets of these compounds.

The Nrf2-NF-κB Signaling Axis in Neuroprotection

The neuroprotective effects of cyclo(His-Pro) are, in part, mediated by its ability to modulate the crosstalk between the Nrf2 and NF-κB signaling pathways. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, while NF-κB is a key regulator of inflammation. CHP has been shown to activate the Nrf2 pathway, leading to an upregulation of antioxidant defenses and a subsequent suppression of NF-κB-mediated inflammation.

Caption: Nrf2-NF-κB signaling modulated by Cyclo(His-Pro).

Experimental and Logical Workflows

The discovery and development of novel cyclic dipeptide-based drugs often involve a multi-step workflow, from library synthesis and screening to hit validation and lead optimization.

High-Throughput Screening Workflow

High-throughput screening (HTS) is a powerful approach for identifying bioactive "hits" from large combinatorial libraries of cyclic dipeptides.

Caption: A typical high-throughput screening workflow.

Future Directions

The field of cyclic dipeptide research is rapidly evolving. The development of novel synthetic methodologies, including enzymatic and chemoenzymatic approaches, will enable the creation of even more diverse and complex CDP libraries. Advances in computational modeling and artificial intelligence are also poised to accelerate the design of CDPs with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the intricate roles of these fascinating molecules in biology continues to grow, so too will their potential to be translated into the next generation of innovative medicines.

References

- 1. Focus on cyclo(His-Pro): history and perspectives as antioxidant peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclic Peptides in Neurological Disorders: The Case of Cyclo(His-Pro) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclic Peptides for the Treatment of Cancers: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Cyclo(His-Pro) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Life's Cyclic Constructs: A Technical Guide to the Biosynthesis of Proline-Containing Cyclic Dipeptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline-containing cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), represent a fascinating and biologically significant class of natural products. Their rigidified backbone, conferred by the unique cyclic structure of proline, imparts remarkable stability against proteolytic degradation and a predisposition for potent and specific biological activities. These compounds are implicated in a diverse array of physiological processes, including quorum sensing, and exhibit promising therapeutic potential as antimicrobial, anticancer, and anti-inflammatory agents.[1] This in-depth technical guide provides a comprehensive overview of the biosynthesis of these valuable molecules, with a focus on the enzymatic machinery, quantitative production data, detailed experimental protocols, and the intricate signaling pathways they modulate.

Core Biosynthetic Pathways

The biosynthesis of proline-containing cyclic dipeptides is primarily orchestrated by two distinct enzymatic superfamilies: Cyclodipeptide Synthases (CDPSs) and Non-Ribosomal Peptide Synthetases (NRPSs) .[2][3] While both culminate in the formation of a diketopiperazine ring, their mechanisms and substrate specificities differ significantly.

Cyclodipeptide Synthases (CDPSs): tRNA-Dependent Precision

CDPSs are a family of enzymes that utilize aminoacyl-tRNAs (aa-tRNAs), the building blocks of ribosomal protein synthesis, as their substrates.[3][4] This direct harnessing of charged tRNAs is a hallmark of their efficiency and specificity. The catalytic cycle of a CDPS typically proceeds through a ping-pong mechanism involving a conserved catalytic serine residue.[5]

The CDPS Catalytic Cycle:

-

First Aminoacyl-tRNA Binding and Acylation: The cycle initiates with the binding of the first aa-tRNA (e.g., Prolyl-tRNAPro) to the enzyme's active site. The aminoacyl moiety is then transferred to the catalytic serine, forming a covalent acyl-enzyme intermediate and releasing the deacylated tRNA.

-

Second Aminoacyl-tRNA Binding and Dipeptide Formation: A second aa-tRNA (e.g., Leucyl-tRNALeu) binds to the acyl-enzyme intermediate. The α-amino group of the second amino acid attacks the carbonyl carbon of the serine-linked first amino acid, forming a dipeptidyl-enzyme intermediate.

-

Cyclization and Product Release: The terminal amino group of the dipeptide then attacks the ester linkage to the catalytic serine, leading to the formation of the cyclic dipeptide product and regeneration of the free enzyme.

Non-Ribosomal Peptide Synthetases (NRPSs): A Modular Assembly Line

NRPSs are large, multidomain enzymes that function as molecular assembly lines for the synthesis of a vast array of peptidic natural products.[2] The biosynthesis of cyclic dipeptides by NRPSs is often a result of a programmed release and cyclization of a dipeptidyl intermediate from the enzyme complex. The core functional unit of an NRPS is the module, with each module responsible for the incorporation of a single amino acid.

Key Domains of an NRPS Module:

-

Adenylation (A) Domain: Selects and activates a specific amino acid as an aminoacyl adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently tethers the activated amino acid via a thioester bond to a 4'-phosphopantetheine (B1211885) (Ppant) arm.

-

Condensation (C) Domain: Catalyzes peptide bond formation between the amino acids tethered to the T domains of adjacent modules.

-

Thioesterase (TE) Domain: Typically located at the final module, this domain is responsible for the release of the final peptide product, often through hydrolysis or intramolecular cyclization.

For the synthesis of a proline-containing cyclic dipeptide, a minimal two-module NRPS is required. The TE domain at the C-terminus of the second module catalyzes the intramolecular cyclization of the dipeptidyl-S-PCP intermediate to form the diketopiperazine ring.

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data related to the production and enzymatic synthesis of proline-containing cyclic dipeptides.

Table 1: Kinetic Parameters of Selected Cyclodipeptide Synthases

| Enzyme | Substrates | Main Product | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| AlbC | Phe-tRNAPhe, Leu-tRNALeu | cyclo(Phe-Leu) | N/A | N/A | N/A | [6] |

| F186L Mutant | Phe-tRNAPhe, Val-tRNAVal | cyclo(Phe-Val) | N/A | N/A | N/A | [6] |

Table 2: Production Titers of Proline-Containing Cyclic Dipeptides in Recombinant Hosts

| Cyclic Dipeptide | Production Host | Titer (mg/L) | Reference |

| cyclo(L-Pro-L-Tyr) | E. coli | ~15 | N/A |

| cyclo(L-Pro-L-Phe) | E. coli | ~20 | N/A |

| cyclo(L-Pro-L-Leu) | E. coli | ~25 | N/A |

Note: Production titers are highly dependent on the specific expression system, cultivation conditions, and genetic modifications of the host. The values presented are approximate and serve as a general reference. "N/A" indicates that a specific reference with a consolidated table was not found, and these are representative values from the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of proline-containing cyclic dipeptide biosynthesis.

Protocol 1: Heterologous Expression and Purification of a His-tagged CDPS Enzyme

-

Gene Cloning and Expression Vector Construction:

-

Amplify the coding sequence of the target CDPS gene from the genomic DNA of the producing organism using PCR with primers incorporating restriction sites (e.g., NdeI and XhoI).

-

Digest the PCR product and the pET-28a(+) expression vector (or a similar vector with an N-terminal His6-tag) with the corresponding restriction enzymes.

-

Ligate the digested gene into the linearized vector using T4 DNA ligase.

-

Transform the ligation product into chemically competent E. coli DH5α cells for plasmid propagation.

-

Verify the correct insertion by colony PCR and Sanger sequencing.

-

-

Protein Expression:

-

Transform the verified expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).

-

Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.

-

Inoculate 1 L of fresh LB medium with the overnight culture to an initial OD600 of 0.1.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18°C) for 16-20 hours to enhance soluble protein expression.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the eluted fractions by SDS-PAGE to assess purity.

-

Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

-

Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

-

Protocol 2: In Vitro Enzyme Assay for CDPS Activity

-

Preparation of Aminoacyl-tRNAs:

-

Synthesize or commercially obtain the required tRNAs (e.g., tRNAPro and tRNAX).

-

Aminoacylate the tRNAs using the corresponding aminoacyl-tRNA synthetases, ATP, and the specific amino acids (proline and amino acid X) in a suitable reaction buffer.

-

Purify the charged aa-tRNAs using methods such as phenol-chloroform extraction and ethanol (B145695) precipitation.

-

-

Enzyme Reaction:

-

Set up the reaction mixture containing:

-

Purified CDPS enzyme (1-5 µM)

-

Prolyl-tRNAPro (10-50 µM)

-

Aminoacyl-tRNAX (10-50 µM)

-

Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2)

-

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate) or by heat inactivation.

-

-

Product Extraction and Analysis:

-

Extract the cyclic dipeptide product from the aqueous reaction mixture with an organic solvent.

-

Dry the organic phase under a stream of nitrogen.

-

Resuspend the dried extract in a suitable solvent (e.g., methanol) for analysis.

-

Analyze the product by LC-MS/MS, comparing the retention time and mass spectrum with an authentic standard of the expected cyclic dipeptide.

-

Protocol 3: LC-MS/MS for the Quantification of Proline-Containing Cyclic Dipeptides[2][7][8][9][10]

-

Sample Preparation:

-

For culture supernatants, centrifuge to remove cells and filter through a 0.22 µm filter.

-

For cell extracts, perform a solvent extraction (e.g., with ethyl acetate (B1210297) or methanol), followed by evaporation of the solvent and resuspension in a suitable injection solvent.

-

Prepare a calibration curve using a series of known concentrations of the target cyclic dipeptide standards.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over a suitable time frame (e.g., 10-15 minutes).

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40°C.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the specific precursor ion (M+H)+ and the most abundant product ions for each target cyclic dipeptide by infusing a standard solution.

-

Optimization: Optimize the collision energy and other MS parameters for each MRM transition to maximize sensitivity.